N~1~-(4-{[4-(2,3-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N~1~-(4-{[4-(2,3-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE: is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonyl group, and a dimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-{[4-(2,3-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the Dimethoxybenzoyl Group: This step involves the acylation of the piperazine ring using 2,3-dimethoxybenzoyl chloride under basic conditions.
Final Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups in the benzoyl moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products: The major products of these reactions depend on the specific conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a pharmaceutical agent due to its unique structure.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly for targeting specific enzymes or receptors.
- Explored for its anti-inflammatory and antioxidant properties.
Industry:
- Used in the development of advanced materials, such as polymers and coatings.
- Potential applications in the field of nanotechnology.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2,3-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
- N-(4-{[4-(2,6-Dimethoxybenzoyl)piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(2,5-Dimethoxybenzoyl)piperazinyl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(2,4-Dimethoxybenzoyl)piperazinyl]sulfonyl}phenyl)acetamide
Comparison:
- Structural Differences: The position and number of methoxy groups on the benzoyl moiety can significantly affect the compound’s reactivity and biological activity.
- Unique Properties: N1-(4-{[4-(2,3-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of N1-(4-{[4-(2,3-DIMETHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15(25)22-16-7-9-17(10-8-16)31(27,28)24-13-11-23(12-14-24)21(26)18-5-4-6-19(29-2)20(18)30-3/h4-10H,11-14H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKSEZWDJWAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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